molecular formula C13H15NO2 B11541694 2-Oxazolidinone, 5-ethyl-5-methyl-4-methylene-3-phenyl- CAS No. 74470-78-3

2-Oxazolidinone, 5-ethyl-5-methyl-4-methylene-3-phenyl-

Cat. No.: B11541694
CAS No.: 74470-78-3
M. Wt: 217.26 g/mol
InChI Key: NIZNHMRPYOZPDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-5-methyl-4-methylidene-3-phenyl-1,3-oxazolidin-2-one: is a heterocyclic compound belonging to the oxazolidinone class. Oxazolidinones are known for their diverse biological activities, particularly their antibacterial properties. This compound features a unique structure with a phenyl group, an ethyl group, a methyl group, and a methylidene group attached to the oxazolidinone ring, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-5-methyl-4-methylidene-3-phenyl-1,3-oxazolidin-2-one can be achieved through various methods. One common approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol (HFIP) medium . Another method includes the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride (NaH) at room temperature . These methods typically require specific reaction conditions and catalysts to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high efficiency and yield. The choice of reagents, solvents, and catalysts is crucial in scaling up the synthesis process. Industrial methods often focus on cost-effectiveness, safety, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-5-methyl-4-methylidene-3-phenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazolidinone analogs.

    Substitution: The phenyl, ethyl, and methyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction can produce simpler oxazolidinone analogs.

Scientific Research Applications

5-ethyl-5-methyl-4-methylidene-3-phenyl-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s antibacterial properties make it a candidate for studying bacterial resistance mechanisms.

    Medicine: It is explored for its potential as an antibacterial agent, particularly against resistant strains of bacteria.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-ethyl-5-methyl-4-methylidene-3-phenyl-1,3-oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinones, which bind to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This inhibition leads to the bacteriostatic effect, making it effective against various bacterial infections.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: A well-known oxazolidinone antibiotic used clinically.

    Tedizolid: Another oxazolidinone with enhanced activity against resistant bacterial strains.

    Contezolid: A newer oxazolidinone derivative in clinical trials.

Uniqueness

5-ethyl-5-methyl-4-methylidene-3-phenyl-1,3-oxazolidin-2-one is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other oxazolidinones. Its structure allows for potential modifications to enhance its antibacterial properties and reduce resistance development.

Properties

CAS No.

74470-78-3

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

5-ethyl-5-methyl-4-methylidene-3-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C13H15NO2/c1-4-13(3)10(2)14(12(15)16-13)11-8-6-5-7-9-11/h5-9H,2,4H2,1,3H3

InChI Key

NIZNHMRPYOZPDM-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=C)N(C(=O)O1)C2=CC=CC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.